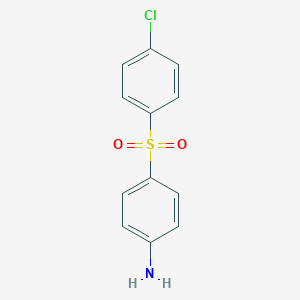

4-((4-Chlorophenyl)sulfonyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIUBJDOESNTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282009 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-68-1 | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7146-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7146-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Chlorophenyl Sulfonyl Aniline

Review of Established Synthetic Routes for Related Sulfonanilides

The synthesis of sulfonanilides, a class of compounds to which 4-((4-chlorophenyl)sulfonyl)aniline belongs, has traditionally been dominated by the reaction of an amine with a sulfonyl chloride. This method is widely used due to its straightforward nature. nih.gov However, the preparation of the sulfonyl chlorides themselves can present challenges, often involving harsh reagents like chlorosulfonic acid or oxidative chlorination of organosulfur compounds. nih.gov

Another established method involves the catalytic oxidation of thiols. This approach is attractive due to the low cost and availability of the starting materials. thieme-connect.com The process typically involves an S reagent (like sulfinic acid or its salts), an N reagent (aliphatic or aromatic amines), and an oxidant. thieme-connect.com

Recent advancements have introduced alternative strategies. For instance, methods using sodium sulfinate as a stable sulfur source have been developed. researchgate.net One such procedure involves a one-pot, two-step synthesis where aryl amines are generated in situ from the reduction of nitroarenes and then coupled with sodium arylsulfinates. researchgate.net

The following table provides a summary of established synthetic routes for sulfonanilides:

Table 1: Established Synthetic Routes for Sulfonanilides| Synthetic Route | Description | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Amine-Sulfonyl Chloride Coupling | The most common method, involving the reaction of an amine with a sulfonyl chloride. nih.gov | Amine, Sulfonyl Chloride, Base (e.g., pyridine) | Generally high yielding and straightforward. | Preparation of sulfonyl chlorides can be harsh; potential for hazardous byproducts. nih.gov |

| Catalytic Oxidation of Thiols | Oxidative coupling of thiols with amines to form the sulfonamide bond. thieme-connect.comrsc.org | Thiol, Amine, Oxidant (e.g., H₂O₂, I₂/H₂O₂) | Utilizes readily available and inexpensive starting materials. thieme-connect.com | Can require specific catalysts and conditions to control oxidation state. rsc.org |

| From Sodium Sulfinates | Coupling of sodium sulfinates with amines or nitroarenes. researchgate.net | Sodium Sulfinate, Amine/Nitroarene, Catalyst | Utilizes a stable and commercially available sulfur source. researchgate.net | Scope can be limited by the solubility of starting materials. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Coupling of arylboronic acids with a sulfur dioxide source and an amine. nih.gov | Arylboronic Acid, SO₂ Source (e.g., DABSO), Amine, Palladium Catalyst | Offers good functional group tolerance and regioselectivity. nih.gov | Requires a transition metal catalyst and specific ligands. |

Development and Validation of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for this compound focuses on improving efficiency, safety, and sustainability. These new methods often leverage modern catalytic systems and optimized reaction conditions.

Exploration of Reaction Conditions and Catalytic Systems

A variety of catalytic systems have been explored to enhance the synthesis of sulfonamides. Synergistic photoredox and copper catalysis has been employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its ability to accommodate electron-deficient amines, which can be challenging substrates in other methods. thieme-connect.comacs.org

Palladium catalysis has also been effectively used. One method describes the palladium-catalyzed preparation of arylsulfonyl chlorides from arylboronic acids and a chlorosulfate (B8482658) derivative, which can then be reacted in situ with an amine to form the sulfonamide. nih.gov This approach offers significant functional group tolerance. nih.gov

Furthermore, metal-free approaches are gaining traction. For example, a one-pot, two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates has been developed using iodine in a mixture of methanol (B129727) and water. researchgate.net The use of ultrasound and microwave irradiation has also been shown to accelerate reactions, often in greener solvents like water. nih.gov

Table 2: Catalytic Systems and Conditions for Sulfonamide Synthesis

Optimization of Precursor Selection and Reagent Stoichiometry

The classical synthesis of this compound involves the reaction between 4-chloroaniline (B138754) and 4-chlorobenzenesulfonyl chloride. However, modern synthetic design allows for more varied precursor selection.

A key precursor, 4-chlorobenzenesulfonyl chloride, can be produced from chlorobenzene. google.com An alternative precursor strategy involves using 4-chlorophenylboronic acid, which can be coupled with a sulfur dioxide surrogate in a palladium-catalyzed reaction. nih.gov Another approach starts with 4-chlorobenzoic acid, which can be converted in a multi-step synthesis through a thiol intermediate to the corresponding sulfonyl chloride, ready for reaction with an amine. nih.gov

Optimization of reagent stoichiometry is crucial for maximizing yield and minimizing waste. In many syntheses, an excess of the amine component was traditionally used, but newer methods aim for near-equimolar amounts of reactants. thieme-connect.com The use of a base, such as potassium carbonate or triethylamine (B128534), is often required to neutralize the acidic byproduct (e.g., HCl) formed during the reaction of an amine with a sulfonyl chloride. nih.gov

Efficiency and Scalability Assessment of Synthetic Protocols

The efficiency of a synthetic protocol can be evaluated using metrics like reaction yield, atom economy, and the E-factor (Environmental factor), which measures the amount of waste generated per unit of product. rsc.org Modern methods for sulfonamide synthesis have shown significant improvements in these areas.

For instance, a solvent-free mechanochemical synthesis of sulfonamides demonstrated a remarkably low E-factor of approximately 1 for the amination step, compared to a value of 112 for a traditional solution-based method. rsc.org This highlights a substantial reduction in waste. Flow chemistry protocols have also been shown to be highly efficient and easily scalable, allowing for the rapid production of sulfonamide libraries with minimal waste and the use of green media. acs.org

The scalability of a process is a critical factor for industrial production. One-pot processes, which reduce the number of workup and purification steps, are inherently more scalable. researchgate.net Syntheses that have been successfully demonstrated on a gram-scale provide confidence in their potential for larger-scale production. researchgate.netuochb.cz

Table 3: Comparison of Efficiency and Scalability of Synthetic Methods

| Synthetic Method | Typical Yields | Scalability | Key Efficiency Features |

|---|---|---|---|

| Traditional Amine-Sulfonyl Chloride Coupling | Moderate to High | Scalable, but can generate significant waste. | Well-established and reliable. |

| Flow Chemistry | Good to High acs.org | Highly Scalable acs.org | Waste minimization, rapid, efficient, and safe. acs.org |

| Mechanosynthesis | Good | Demonstrated on a lab scale. | Extremely low E-factor, solvent-free. rsc.org |

| One-Pot Synthesis from Nitroarenes | Moderate to Good researchgate.net | Applicable for gram-scale synthesis. researchgate.net | Reduces purification steps, improves overall efficiency. researchgate.net |

| Ultrasound/Microwave-Assisted | Good to Excellent nih.gov | Scalable | Significantly reduced reaction times. nih.gov |

Sustainable Chemistry Principles in the Synthesis of this compound

The application of sustainable or "green" chemistry principles is a major focus in the modern synthesis of sulfonamides, including this compound. Key to this is the use of environmentally benign solvents. Water has been successfully used as a solvent in some sulfonamide syntheses, with the product often being easily isolated by simple filtration. researchgate.netnih.gov Another innovative approach is the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. nih.gov

Minimizing the use of hazardous reagents is another core principle. This is exemplified by the move away from toxic and highly reactive sulfonyl chlorides towards more stable sulfur sources like sodium sulfinates. researchgate.net Metal-free catalytic systems also contribute to sustainability by avoiding the use of potentially toxic and expensive heavy metals. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 4 Chlorophenyl Sulfonyl Aniline

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula.

For 4-((4-Chlorophenyl)sulfonyl)aniline, the expected molecular formula is C₁₂H₁₀ClNO₂S. nih.gov HRMS analysis would confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, typically to four or more decimal places. This level of accuracy distinguishes the target compound from other potential molecules with the same nominal mass but different elemental compositions. The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass for C₁₂H₁₀ClNO₂S, which is 267.0121 Da. nih.gov A close correlation between the experimental and theoretical values provides definitive evidence for the compound's elemental formula.

Table 1: Theoretical Isotopic Distribution for C₁₂H₁₀ClNO₂S

| Mass (Da) | Relative Abundance (%) |

| 267.0121 | 100.00 |

| 268.0154 | 13.29 |

| 269.0091 | 38.08 |

| 270.0125 | 5.00 |

| 271.0062 | 1.83 |

This table presents a simplified theoretical isotopic pattern. The actual observed spectrum may show minor variations.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Characterization

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed insights into the molecule's geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound was not found in the provided search results, the following sections describe the type of information that would be obtained from such a study, based on analyses of similar sulfonamide-containing structures.

Table 2: Expected Bond Parameters from Single-Crystal X-ray Diffraction of this compound

| Parameter | Expected Value Range |

| S=O Bond Length | ~1.43 - 1.45 Å |

| S-C(chlorophenyl) Bond Length | ~1.75 - 1.77 Å |

| S-C(aminophenyl) Bond Length | ~1.76 - 1.78 Å |

| C-N Bond Length | ~1.38 - 1.42 Å |

| C-Cl Bond Length | ~1.73 - 1.75 Å |

| O-S-O Bond Angle | ~118° - 122° |

| C-S-C Bond Angle | ~104° - 108° |

These values are estimations based on typical bond lengths and angles found in similar sulfonamide structures and are subject to variation based on the specific crystal packing environment.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. A detailed crystallographic analysis would elucidate the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid.

Hydrogen Bonding: The primary intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The amino group (-NH₂) on one molecule can act as a hydrogen bond donor, while the sulfonyl oxygen atoms (-SO₂) on a neighboring molecule can act as hydrogen bond acceptors. This would likely result in the formation of N-H···O hydrogen bonds, linking the molecules into chains or more complex networks. capes.gov.br

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions contribute significantly to the stability of the crystal lattice. The analysis would determine the distance and offset between the stacked rings.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). However, if a chiral center were introduced into the molecule, for instance by substitution on the aniline (B41778) or chlorophenyl ring with a chiral moiety, the resulting derivative would be optically active. nih.gov

Chiroptical spectroscopy would then become an invaluable tool for its stereochemical characterization. mdpi.comrsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-visible region. The resulting spectrum is highly sensitive to the absolute configuration of the chiral molecule. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for determining the conformation of chiral molecules in solution. mdpi.com

For a hypothetical chiral derivative of this compound, these techniques, often in conjunction with quantum chemical calculations, could be used to assign the absolute configuration and to study its conformational preferences in solution. nih.govmdpi.com The synthesis and characterization of such chiral derivatives could lead to new materials with interesting chiroptical properties. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl Sulfonyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sulfonamide derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. nih.gov The optimization of the molecular geometry is a crucial first step, as the electronic properties are highly dependent on the structure. koreascience.kr

The electronic properties that can be calculated include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions. aip.orgresearchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.commdpi.com

For sulfonamide derivatives, the HOMO is often localized on the aniline (B41778) or amine part of the molecule, which is electron-rich, while the LUMO is typically found on the sulfonyl group and the chlorophenyl ring, which are more electron-deficient. This distribution highlights the primary sites for electrophilic and nucleophilic attack. nih.gov The analysis of these orbitals helps in predicting how the molecule will interact with other reagents. For example, a molecule with a high-energy HOMO will be a good nucleophile, readily reacting with electrophiles. Conversely, a low-energy LUMO signifies a good electrophile.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the motion of the molecule, MD allows for the exploration of its conformational space, identifying the most stable and accessible conformations in different environments, such as in solution.

For aromatic sulfonamides, MD simulations can reveal the rotational barriers around the C-S and S-N bonds. researchgate.net The flexibility of the molecule and the preferred orientations of the aromatic rings are important for its biological activity, as they determine how well the molecule can fit into the binding site of a target protein. A study on diaryl sulfone analogs used a 10-nanosecond MD simulation to confirm the stability of the inhibitor within the catalytic site of an enzyme. nih.gov These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions in a biological context.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can also predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.

For example, the vibrational frequencies calculated from DFT can be correlated with the peaks observed in an experimental IR spectrum. This can help in assigning the vibrational modes to specific bonds or functional groups within the molecule. Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov A recent study on a class 3 atropisomeric α-naphthyl tropone (B1200060) utilized computational studies to understand its rotational energy barrier, which was then compared with experimental findings.

Theoretical Studies on Reaction Mechanisms for the Synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline

Computational methods can be used to investigate the reaction mechanisms for the synthesis of molecules like this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

The synthesis of diaryl sulfones often involves the coupling of an aryl halide with a sulfinate salt or the oxidation of a diaryl sulfide (B99878). Theoretical studies can elucidate the intricate details of these reactions, such as the role of catalysts and the nature of the intermediates. For instance, the synthesis of 5-aryl thiophenes bearing sulphonylacetamide moieties has been achieved via Suzuki cross-coupling reactions, and DFT studies were performed to gain insight into their structural properties. nih.gov Another study described a novel process for the synthesis of trisubstituted cyclohexenes from a phenyl sulfone, with structural assignments supported by DFT studies. acs.org Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions to improve yields and reduce byproducts.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Related Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or property descriptors of a series of compounds with their observed properties or biological activities. koreascience.krnih.govresearchgate.net These models are invaluable for predicting the properties of new, unsynthesized compounds.

For sulfonamide derivatives, QSAR studies have been widely used to predict their antibacterial activity. nih.govnih.gov In a typical QSAR study, a set of known sulfonamides with their measured activities is used to build a mathematical model. The model is then used to predict the activity of new sulfonamide derivatives based on their calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO energies), steric properties (like molecular volume), and hydrophobic properties.

A study on various sulfonamide derivatives used techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models. koreascience.krresearchgate.net Another study on diaryl sulfone compounds developed a 3D-QSAR model to understand the favorable and unfavorable contributions of substitutions. nih.gov Such predictive models are a cornerstone of modern drug design, enabling the rational design of more potent and selective compounds.

Design, Synthesis, and Structural Characterization of Derivatives and Analogues of 4 4 Chlorophenyl Sulfonyl Aniline

Rational Design Strategies for Structural Modification and Diversification

The rational design of derivatives of 4-((4-chlorophenyl)sulfonyl)aniline often leverages established medicinal chemistry principles to enhance desired biological activities and properties. Key strategies include pharmacophore modeling, structure-activity relationship (SAR) studies, and molecular hybridization.

Pharmacophore Modeling and SAR: A pharmacophore model for a series of related compounds identifies the essential three-dimensional arrangement of functional groups responsible for their biological activity. For diarylsulfone derivatives, the sulfonyl group (–SO₂–) is a key feature, contributing to thermal stability and influencing the acidity of the aniline (B41778) NH₂ group. SAR studies on dapsone (B1669823) (4,4'-diaminodiphenylsulfone), a close analogue, have revealed that the sulfone group in conjunction with two benzene (B151609) rings bearing para-electron-donating groups is a highly effective structural motif for certain biological activities. nih.gov Conversely, replacing one of the amino groups with a nitro group can lead to a significant change in activity, highlighting the importance of electronic effects. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, efficacy, or a modified activity profile. For instance, derivatives of dapsone have been hybridized with thalidomide (B1683933) to generate novel compounds with anti-inflammatory and analgesic properties. nih.govmdpi.comresearchgate.netnih.gov The rationale is to merge the anti-inflammatory properties of the phthalimide (B116566) moiety of thalidomide with the diarylsulfone core. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of dapsone, QSAR models have been developed to predict antifungal and antibacterial activities. sciepub.comresearchgate.net These studies have identified quantum chemical descriptors such as the energy of the highest occupied molecular orbital (EHOMO), global electronegativity, and electronic energy as being crucial for predicting the biological potential of these compounds. sciepub.com

Synthetic Approaches to N-Substituted and Aromatic Ring-Substituted Derivatives

The synthesis of derivatives of this compound can be broadly categorized into modifications at the N-terminus (the aniline nitrogen) and substitutions on the aromatic rings.

N-Substitution: The amino group of this compound is a common site for modification. For example, a series of 4-phthalimidobenzenesulfonamide derivatives have been synthesized where the amino group is part of a sulfonamide linkage to a phthalimido-benzene moiety. nih.gov The synthesis typically involves the reaction of a sulfonyl chloride with the aniline.

Aromatic Ring Substitution: Modifications to the aromatic rings can be achieved through various synthetic methods. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing new substituents. One such example is the Pd(II)-catalyzed tandem cycloannulative-alkenylation of o-alkynyl-anilines with (E)-β-iodovinyl sulfones to construct complex benzofuran (B130515) derivatives. acs.org While this specific example uses a related sulfone, the principle can be applied to derivatives of this compound.

A general approach to synthesizing N-substituted derivatives involves the condensation of dapsone-derived Schiff bases with chloroacetyl chloride in the presence of a catalyst like triethylamine (B128534) to yield azetidinones. researchgate.net This highlights a common strategy of first forming an imine (Schiff base) from the aniline, which is then further reacted to create more complex heterocyclic structures.

Investigation of Isosteric and Bioisosteric Replacements within the Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at modifying the properties of a lead compound while retaining its desired biological activity. This involves substituting a functional group with another group of similar size, shape, and electronic properties.

In the context of this compound and its analogues, several such replacements have been explored. For example, in a series of dapsone analogues, the sulfone group was compared with carbonyl and sulfonamide groups to investigate the functional groups important for specific enzyme activation. nih.gov The results indicated that the sulfonyl group was crucial for the observed activity. nih.gov

Another example of bioisosteric replacement can be seen in the design of photopharmacological agents, where a photoswitchable unit is introduced as a bioisostere of a part of the original molecule. rug.nl This allows for the control of biological activity with light. While not directly applied to this compound in the provided context, this represents a sophisticated application of bioisosterism.

The concept of scaffold hopping, a form of bioisosteric replacement where the core structure of a molecule is replaced by a different scaffold that mimics the spatial arrangement of key functional groups, is also a relevant strategy. rug.nl This can lead to the discovery of novel chemical classes with similar biological activities.

Advanced Spectroscopic and Crystallographic Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies heavily on advanced spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule. For example, in the characterization of a benzofuran derivative, ¹H NMR chemical shifts (δ) and coupling constants (J) were used to identify the positions and connectivity of protons on the aromatic and vinyl groups. acs.org Similarly, ¹³C NMR provides information about the carbon skeleton. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, in a series of 4-phthalimidobenzenesulfonamide derivatives, characteristic absorption bands were observed for the N-H bond (around 3252 cm⁻¹), the carbonyl groups of the phthalimide (around 1784 and 1714 cm⁻¹), and the sulfonyl group (around 1334 and 1164 cm⁻¹). nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. For a synthesized benzofuran derivative, the calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value to confirm the molecular formula. acs.org

Crystallography:

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. The crystal structure of a phenylamino (B1219803) analogue of a chalcone (B49325) derivative was determined to confirm its molecular geometry. nih.gov

The following table summarizes the spectroscopic data for a representative derivative:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | HRMS (m/z) |

| (E)-3-(2-((4-Chlorophenyl)sulfonyl)-1-phenylvinyl)-2-phenylbenzofuran | 7.59 (d, J = 8.5 Hz, 2H), 7.52–7.46 (m, 5H), 7.40 (t, J = 7.4 Hz, 1H), 7.35–7.30 (m, 5H), 7.29–7.24 (m, 3H), 7.09 (t, J = 7.8 Hz, 1H), 6.89 (d, J = 7.8 Hz, 1H), 6.70 (s, 1H) acs.org | 154.1, 147.6, 139.9, 139.4, 134.9, 131.0, 130.28, 130.25(2C), 129.5, 129.3(3C), 129.2(2C) 128.7(2C), 128.6, 128.1(2C), 127.9(2C), 125.3, 123.6, 120.3, 116.6, 111.5 acs.org | Not provided | [M+H]⁺ Calcd: 471.0822, Found: 471.0816 acs.org |

Conformational Analysis and Flexibility Studies of Key Analogues

The three-dimensional conformation and flexibility of a molecule are critical determinants of its interaction with biological targets. For analogues of this compound, understanding their conformational preferences is key to rationalizing their biological activity.

Molecular modeling and dynamics studies are powerful tools for investigating molecular conformation. For example, in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), it was noted that second-generation drugs like etravirine, which has a diarylpyrimidine scaffold, can adopt a flexible "U" conformation within the enzyme's binding site. kuleuven.be This flexibility allows them to adapt to mutations in the binding pocket. kuleuven.be

The study of dapsone analogues has shown that the relative orientation of the two benzene rings is important. nih.gov The sulfonyl group acts as a flexible linker, allowing for a range of conformations. The specific conformation adopted can be influenced by interactions with a binding site. For instance, substrate-dependent differences in the effects of dapsone analogues on enzyme activity suggest that the binding orientation of the substrate influences the conformation of the analogue within the active site. nih.gov

Structure Activity Relationship Sar Hypotheses and Mechanistic Insights for 4 4 Chlorophenyl Sulfonyl Aniline and Its Derivatives

Elucidation of Structure-Activity Relationships for Hypothetical Interactions with Biological Targets or Catalytic Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the distribution of its electronic properties. For 4-((4-Chlorophenyl)sulfonyl)aniline, each of its core components plays a critical role in its hypothetical interactions with biological targets.

Impact of Substitutions on the Chlorophenyl Ring on Putative Activity

The 4-chlorophenyl group is a key determinant of the molecule's interaction profile. The chlorine atom, being an electron-withdrawing group, influences the electronic environment of the entire molecule. The nature, position, and size of substituents on this ring can dramatically alter the compound's hypothetical activity.

For instance, the introduction of additional electron-withdrawing groups, such as nitro or trifluoromethyl groups, could enhance interactions with electron-deficient pockets in a biological target. Conversely, the addition of electron-donating groups, like methoxy (B1213986) or alkyl groups, might favor interactions with electron-rich domains. The steric bulk of the substituent is also a critical factor; large, bulky groups could sterically hinder the molecule from fitting into a binding site, while smaller substituents might be more readily accommodated.

A hypothetical SAR study might reveal trends as depicted in the table below, based on the well-established principles of medicinal chemistry.

| Substituent at C4' | Electronic Effect | Steric Effect | Hypothetical Impact on Activity |

| -Cl (parent) | Electron-withdrawing | Moderate | Baseline activity |

| -F | Electron-withdrawing | Small | Potentially increased activity due to favorable interactions |

| -Br | Electron-withdrawing | Larger than Cl | Activity may decrease due to steric hindrance |

| -NO₂ | Strongly electron-withdrawing | Moderate | Potentially enhanced activity through strong electronic interactions |

| -CH₃ | Electron-donating | Moderate | Activity may vary depending on the target's electronic requirements |

| -OCH₃ | Electron-donating | Moderate | Activity may vary depending on the target's electronic requirements |

Role of the Sulfonyl Bridge Modifications in Modulating Interactions

The sulfonyl bridge (-SO₂-) is a crucial linker, maintaining the relative orientation of the two aromatic rings. Its rigid and polar nature, with the sulfur atom in a high oxidation state and the oxygen atoms acting as hydrogen bond acceptors, is pivotal for molecular recognition.

Modifications to this bridge, such as replacing it with a sulfinyl (-SO-) or a sulfide (B99878) (-S-) group, would significantly alter the geometry and electronic properties of the molecule. A sulfinyl group would introduce a chiral center, potentially leading to stereospecific interactions. A sulfide bridge would be more flexible and less polar, which could either be beneficial or detrimental depending on the target's binding site characteristics.

| Bridge Modification | Key Properties | Hypothetical Impact on Interactions |

| -SO₂- (Sulfonyl) | Rigid, polar, H-bond acceptor | Strong, directional interactions |

| -SO- (Sulfinyl) | Chiral, polar | Stereospecific interactions, potentially altered binding mode |

| -S- (Sulfide) | Flexible, less polar | Increased conformational flexibility, potentially weaker interactions |

Influence of the Aniline (B41778) Moiety on Molecular Recognition

The para-amino group is often critical for the biological activity of sulfonamides, as it can mimic the p-aminobenzoic acid (PABA) structure, a key substrate in the folic acid synthesis pathway in many microorganisms. nih.gov Therefore, modifications at this position are expected to have a profound impact on antibacterial activity. Electron-donating or withdrawing substituents on the aniline ring would modulate the basicity of the amino group, affecting its ionization state at physiological pH and its ability to form ionic interactions. nih.gov

| Aniline Moiety Modification | Key Properties | Hypothetical Impact on Molecular Recognition |

| Unsubstituted -NH₂ | H-bond donor, basic | Key interactions for molecular recognition, potential for ionic interactions |

| -NH(CH₃) | Reduced H-bond donor capacity, increased lipophilicity | Altered H-bonding network, potentially improved membrane permeability |

| -N(CH₃)₂ | No H-bond donor capacity, increased basicity and lipophilicity | Loss of key H-bond interactions, altered electrostatic interactions |

| Substitution on the ring | Modulated basicity and electronics | Fine-tuning of binding affinity and selectivity |

In Silico Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

While specific in silico studies for this compound are not extensively reported in publicly available literature, we can hypothesize its interaction with a well-known target of sulfonamides: dihydropteroate (B1496061) synthase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway of many bacteria.

A hypothetical molecular docking study would likely show that the p-aminophenyl group of the molecule occupies the same binding pocket as the natural substrate, PABA. The amino group would be predicted to form crucial hydrogen bonds with conserved amino acid residues within the active site. The sulfonyl group's oxygen atoms would also be expected to participate in hydrogen bonding, further stabilizing the ligand-enzyme complex. The 4-chlorophenyl ring would likely extend into a more hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other favorable interactions.

Molecular dynamics simulations could then be employed to study the stability of this docked pose over time. These simulations could reveal the flexibility of the ligand within the binding site and the dynamic nature of the interactions. For instance, simulations might show that the dihedral angle between the two phenyl rings fluctuates, allowing the molecule to adopt an optimal conformation for binding. The surrounding water molecules and their role in mediating interactions could also be investigated.

Computational Prediction and Mechanistic Hypotheses Based on Electronic and Steric Properties

Computational chemistry provides powerful tools to predict the electronic and steric properties of molecules, offering insights into their reactivity and potential biological activity. For this compound, parameters such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and steric descriptors can be calculated.

A study on a related aniline derivative, 4-chlorophenyl-N-4-fluorophenyl-aniline, used computational methods to estimate its electronic properties, revealing a large energy gap between the HOMO and LUMO, suggesting high stability. Similar calculations for this compound would likely show that the electron density is polarized towards the sulfonyl group and the chlorine atom. The HOMO might be localized on the electron-rich aniline ring, while the LUMO could be centered on the electron-deficient chlorophenyl ring and the sulfonyl group. This distribution of frontier orbitals would suggest that the aniline nitrogen is a primary site for electrophilic attack, while the chlorophenyl ring might be susceptible to nucleophilic attack under certain conditions.

Steric properties, such as molecular volume and surface area, can be calculated to understand how the molecule might fit into a confined binding site. The steric hindrance caused by different substituents on either phenyl ring can be quantified and correlated with biological activity in a quantitative structure-activity relationship (QSAR) model. For instance, a study on ferrocenoyl-adenine conjugates demonstrated that bulky substituents could shield a reactive site, thereby influencing the regioselectivity of a reaction. nih.gov A similar principle would apply to the interaction of this compound derivatives with a biological target.

Comparative Analysis of SAR Profiles with Other Sulfonamide-Containing Chemical Entities

The structure-activity relationships of this compound can be better understood by comparing them with other well-known sulfonamide-containing drugs. A prime example for comparison is dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy. nih.gov

| Feature | This compound | Dapsone | Comparative SAR Insights |

| Substitution at C4' | -Cl (Electron-withdrawing) | -NH₂ (Electron-donating) | The electronic nature of the C4' substituent drastically alters the molecule's properties. The chloro group in the target compound makes the sulfonyl group more electron-deficient compared to the amino group in dapsone. This could lead to different binding affinities and selectivities for various biological targets. |

| Symmetry | Asymmetric | Symmetric | The asymmetry of this compound may allow for more specific interactions within a binding site compared to the symmetric dapsone. |

| Overall Polarity | Moderately polar | More polar due to two amino groups | The difference in polarity would affect pharmacokinetic properties such as solubility and membrane permeability. |

Another relevant class for comparison is the classical antibacterial sulfonamides, such as sulfamethoxazole. These compounds typically feature a heterocyclic ring attached to the sulfonamide nitrogen. The absence of such a heterocyclic moiety in this compound means that its pKa and solubility characteristics will be significantly different, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govslideshare.net

Analytical Method Development and Validation for 4 4 Chlorophenyl Sulfonyl Aniline

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Determination and Quantification

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity determination and quantification of 4-((4-Chlorophenyl)sulfonyl)aniline due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A typical reversed-phase HPLC (RP-HPLC) method is often developed. The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength is optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for identifying volatile impurities or for confirmation of structure. However, derivatization may be necessary to increase the volatility of the polar N-H group in the aniline (B41778) moiety, making the compound more amenable to GC analysis. The mass spectrometer provides definitive identification of the compound based on its mass-to-charge ratio and fragmentation pattern.

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 15 minutes |

This table presents a typical starting point for method development. Validation would subsequently be performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative analysis of this compound, provided there are no interfering substances that absorb at the same wavelength. The method relies on Beer-Lambert's law, which states a direct relationship between the absorbance of a solution and the concentration of the analyte.

To perform the analysis, a pure sample of this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the compound in unknown samples can then be calculated by measuring their absorbance and interpolating from the calibration curve.

Table 2: Typical UV-Spectrophotometric Data for this compound

| Parameter | Value |

|---|---|

| Solvent | Methanol (B129727) |

| λmax (Wavelength of Max. Absorbance) | ~250-260 nm |

| Linearity Range | 2 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

While rapid and economical, spectrophotometric methods lack the specificity of chromatographic techniques and are best suited for the analysis of the pure substance or simple formulations.

Stability Studies and Identification of Degradation Products

Stability studies are essential to determine the shelf-life of a compound and to identify potential degradation products that may form under various environmental conditions. Forced degradation studies involve subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light.

HPLC is the method of choice for stability-indicating assays. The developed method must be able to separate the intact compound from all its degradation products. The peak purity of the main compound is monitored using a photodiode array (PDA) detector. Degradants are collected via fractionation and their structures are elucidated using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A common degradation pathway for sulfonamides involves the cleavage of the sulfonamide bond (C-S or S-N bond).

Table 3: Forced Degradation Conditions and Potential Degradation Products

| Stress Condition | Reagent/Condition | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 80°C | Cleavage of the S-N bond |

| Base Hydrolysis | 0.1 M NaOH, 80°C | Cleavage of the C-S bond |

| Oxidation | 3% H₂O₂, RT | Oxidation of the aniline nitrogen or sulfur atom |

| Thermal | 100°C, solid state | General decomposition |

| Photolytic | UV/Visible light exposure | Photodegradation, potential for radical reactions |

Impurity Profiling and Characterization in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities present in a synthetic batch of this compound. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation. A high-resolution HPLC or LC-MS method is crucial for this purpose.

The general synthetic route for such a compound involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. Potential process-related impurities could include unreacted starting materials or by-products from side reactions. Characterization of these impurities is vital as their presence can affect the compound's properties. Reference standards for identified impurities are often synthesized to facilitate their accurate quantification.

Table 4: Potential Process-Related Impurities in this compound Synthesis

| Impurity Name | Potential Source |

|---|---|

| Aniline | Unreacted starting material |

| 4-Chlorobenzenesulfonyl chloride | Unreacted starting material |

| 4-Chlorobenzenesulfonic acid | Hydrolysis of the sulfonyl chloride |

| Bis(4-chlorophenyl) sulfone | Side reaction product |

Trace Analysis and Environmental Fate Methodologies

The analysis of trace levels of this compound in environmental matrices like water and soil is critical for assessing its environmental fate and potential impact. These methods require high sensitivity and selectivity to detect the compound at very low concentrations (ng/L to µg/L range).

Solid-phase extraction (SPE) is commonly used as a pre-concentration and sample clean-up step to isolate the analyte from complex environmental samples and remove interfering matrix components. The final determination is typically carried out using highly sensitive instrumentation such as LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). The use of tandem mass spectrometry provides two levels of mass filtering (precursor ion and product ion), which significantly enhances selectivity and reduces background noise, allowing for reliable quantification at trace levels.

Table 5: Example of LC-MS/MS Method for Trace Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Transition (MRM) | Precursor Ion [M+H]⁺ → Product Ion(s) |

| Limit of Quantification (LOQ) | Typically in the ng/L range |

These advanced analytical methodologies are indispensable for monitoring the presence and persistence of sulfonamide compounds in the environment.

Future Research Directions and Potential Applications of 4 4 Chlorophenyl Sulfonyl Aniline

Exploration of 4-((4-Chlorophenyl)sulfonyl)aniline as a Precursor in Polymer Chemistry and Material Science

The bifunctional nature of this compound, possessing a nucleophilic amino group and a rigid, thermally stable diaryl sulfone backbone, positions it as a highly promising monomer for the synthesis of advanced polymers. The sulfonyl (—SO₂—) group is known to enhance the thermal stability of polymers, a critical attribute for high-performance materials.

Future research could focus on the polycondensation of this compound with various diacid chlorides to create novel polyamides. researchgate.nettandfonline.com These aromatic polyamides, or aramids, are anticipated to exhibit exceptional thermal resistance, mechanical strength, and chemical inertness, making them suitable for applications in aerospace, electronics, and protective apparel. The incorporation of the ether and sulfone linkages can lead to materials with good processability and solubility in polar organic solvents, allowing for the casting of flexible, durable films. tandfonline.comnih.gov

Moreover, its use in creating poly(arylene ether sulfone)s is another promising avenue. vt.edu These polymers are renowned for their high glass transition temperatures and long-term thermo-oxidative stability. The specific structure of this compound could be leveraged to fine-tune properties such as solubility, dielectric constant, and gas permeability in the resulting polymer membranes.

Table 1: Potential Polymer Systems and Their Projected Properties

| Polymer Class | Co-monomer Type | Projected Polymer Properties | Potential Applications |

| Polyamides | Aromatic Diacid Chlorides | High thermal stability, mechanical strength, chemical resistance | Advanced composites, fire-retardant textiles, insulation materials |

| Poly(arylene ether sulfone)s | Activated Aryl Halides | Excellent thermo-oxidative stability, high glass transition temp. | Gas separation membranes, reverse osmosis, medical-grade plastics |

| Polyimides | Dianhydrides | Superior thermal and dimensional stability, low dielectric constant | Microelectronics, flexible displays, aerospace components |

| Electroactive Polymers | - (via oxidative polymerization) | Redox activity, conductivity | Sensors, anti-static coatings, battery components |

Investigation of its Utility as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The molecular structure of this compound contains multiple potential coordination sites: the nitrogen atom of the amine group and the two oxygen atoms of the sulfonyl group. This makes it an intriguing candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). uantwerpen.be

As a ligand, it can form complexes with a variety of transition metals. The properties of sulfa-drug-metal complexes have been shown to enhance pharmacological activity, suggesting that complexes derived from this molecule could be explored for catalytic or biomedical applications. researchgate.net The sulfonyl group, in particular, can engage in hydrogen bonding and direct coordination, influencing the geometry and stability of the resulting metal complex. beilstein-journals.org

In the realm of MOFs, which are crystalline materials built from metal nodes and organic linkers, this compound could serve as a functionalized linker. rsc.orgacs.org The introduction of sulfonyl groups into the MOF structure can tailor the framework's properties, such as its porosity and hydrophobicity. uantwerpen.be Furthermore, the dangling amine group can be post-synthetically modified, allowing for the introduction of other functional moieties. MOFs constructed with such ligands could find applications in gas storage, selective separation, and heterogeneous catalysis. rsc.org The flexibility of the diaryl sulfone unit could also lead to dynamic frameworks that respond to external stimuli. rsc.org

Table 2: Potential Coordination and MOF Research Areas

| Research Area | Metal Ions of Interest | Potential Properties & Applications |

| Discrete Coordination Complexes | Cu(II), Zn(II), Co(II), Pd(II) | Catalysis in organic reactions, antimicrobial agents, enzyme inhibition models. researchgate.net |

| Sulfonyl-Functionalized MOFs | Zr(IV), Mg(II), Pb(II) | Selective gas adsorption (e.g., CO₂), proton conductivity, removal of pollutants from water. beilstein-journals.orgrsc.org |

| Post-Synthetic Modification | - | Anchoring of catalytic sites, tuning of pore environment, sensor development. |

Potential Application as a Building Block in Complex Organic Synthesis

This compound is a versatile building block for constructing more complex molecular architectures. Its utility stems from the distinct reactivity of its functional groups. The aniline (B41778) moiety can undergo a wide range of transformations, including diazotization, acylation, and N-alkylation, while the aromatic rings are amenable to electrophilic substitution.

Electrochemical studies have demonstrated that related haloanilines can be oxidized to generate reactive intermediates that couple with nucleophiles like arylsulfinic acids, producing new diaryl sulfones and N-phenylbenzenesulfonamides. nih.govresearchgate.net This highlights the potential for using electrochemical methods to functionalize this compound in a controlled manner.

The compound can serve as a key intermediate in multi-step syntheses. For instance, the diaryl sulfone motif is a core structure in numerous pharmacologically active compounds and functional materials. acs.org Research can be directed towards using this compound in palladium-catalyzed cross-coupling reactions or other modern synthetic methodologies to build libraries of novel molecules for drug discovery and materials science. acs.orgrsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

The formation of ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. researchgate.net this compound is well-equipped to participate in self-assembly processes through a variety of interactions.

The primary amine group (N-H) acts as a hydrogen-bond donor, while the sulfonyl oxygens (S=O) are effective hydrogen-bond acceptors. nih.gov This donor-acceptor pairing can lead to the formation of robust hydrogen-bonding networks, directing the assembly of molecules into tapes, sheets, or three-dimensional lattices. beilstein-journals.orgnih.gov Additionally, the chlorine atom can participate in halogen bonding, and the two phenyl rings can engage in π-π stacking interactions. Studies on analogous molecules like 4-chlorophenyl 4-toluenesulfonate confirm the importance of weak C-H⋯O, C-H⋯Cl, and C-H⋯π interactions in directing crystal packing.

Future studies could explore how these competing and cooperating non-covalent interactions dictate the solid-state structure of the molecule. nih.govnih.gov Understanding and controlling these interactions could enable the design of crystalline materials with specific topologies and properties, a field known as crystal engineering.

Advanced Studies on Its Photophysical Properties and Photoreactivity

Diaryl sulfones possessing an electron-donating group (like -NH₂) and an electron-withdrawing group (the sulfonyl moiety) often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT). researchgate.net Upon photoexcitation, an electron can be transferred from the aniline part of the molecule to the chlorophenylsulfonyl part, creating a highly polar excited state. This ICT state is often characterized by a large Stokes shift and dual fluorescence, with emission properties that are highly sensitive to solvent polarity. researchgate.net

Future research should systematically investigate the photophysical properties of this compound. This includes measuring its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents to characterize the ICT process. nih.gov Such molecules can serve as fluorescent probes for sensing local environmental polarity. Furthermore, some sulfone derivatives have been studied as emitters in thermally activated delayed fluorescence (TADF) applications, a key technology for efficient organic light-emitting diodes (OLEDs). rsc.org

The photoreactivity of the compound also warrants investigation. The N–S bond in related arylazo sulfones can undergo homolytic cleavage upon irradiation to generate aryl radicals, which are valuable synthetic intermediates. nih.govnih.govresearchgate.net It would be insightful to explore whether the C-S bonds in this compound exhibit any photoreactivity under UV irradiation, potentially opening new photochemical synthetic routes.

Table 3: Projected Photophysical Characteristics

| Property | Predicted Behavior | Potential Application |

| Absorption | UV region, influenced by phenyl rings and sulfonyl group. | UV-blocking additive in materials. |

| Fluorescence | Potential for dual fluorescence (local excited and ICT states). Emission sensitive to solvent polarity. | Solvatochromic fluorescent probes, viscosity sensors. researchgate.netnih.gov |

| Excited State | Intramolecular Charge Transfer (ICT) from amine to sulfonyl acceptor. | Component in non-linear optical materials, TADF emitters. rsc.org |

| Photoreactivity | Potential for C–S or C–Cl bond cleavage under UV irradiation. | Photoinitiator for polymerization, photoredox catalyst precursor. |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), is a powerful strategy for discovering new drug leads and functional materials. biorxiv.org The strategy involves creating large, diverse "libraries" of related compounds that can be rapidly tested for a desired activity. This compound is an ideal scaffold for building such libraries.

Its structure contains multiple points for diversification. The amine group can be readily acylated, alkylated, or converted into other functional groups. The aromatic rings can be further substituted, and the chloro and sulfonyl groups can be modified or replaced. This allows for the systematic generation of a large number of derivatives with varied steric and electronic properties. Patents related to combinatorial libraries explicitly mention substituted anilines and phenylsulfonyl groups as valuable components. google.comgoogle.com

Future work should focus on developing synthetic routes to incorporate this scaffold into libraries. These libraries can then be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify new bioactive molecules. nih.govnih.gov HTS campaigns have successfully identified potent sulfonyl-containing compounds as inhibitors for various therapeutic targets, validating this approach. acs.orgrsc.org

Q & A

Basic: What are the recommended synthetic routes for 4-((4-Chlorophenyl)sulfonyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The compound is often synthesized via sulfonation of aniline derivatives. For example, in the synthesis of related chlorophenylsulfonyl piperazine analogs (e.g., compound 10k ), a nucleophilic aromatic substitution reaction was employed using 4-chlorobenzenesulfonyl chloride and aniline precursors. Key parameters for optimization include:

- Temperature control : Reactions conducted at 0–5°C reduce side reactions.

- Catalyst use : Triethylamine or DMAP can improve sulfonation efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity .

Low yields (e.g., 7% in compound 10l ) may arise from steric hindrance or competing pathways; adjusting substituents on the aniline ring or using microwave-assisted synthesis can enhance efficiency .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with sulfonyl groups causing deshielding. The NH₂ group resonates near δ 5.5 ppm (broad singlet) .

- LCMS : Molecular ion peaks ([M+H]+) should align with theoretical masses (e.g., 279.0 g/mol for the parent compound) .

- X-ray crystallography : For crystalline derivatives (e.g., co-crystals with 1,3,5-trinitrobenzene), single-crystal X-ray diffraction confirms bond lengths (C-S: ~1.76 Å) and supramolecular interactions .

Advanced: How can researchers resolve contradictory data in synthetic yields across structurally similar derivatives?

Methodological Answer:

Discrepancies in yields (e.g., 7% for 10l vs. 51% for 10k ) often stem from:

- Steric effects : Bulky substituents (e.g., cyclopropane in 10l ) hinder nucleophilic attack.

- Electronic effects : Electron-withdrawing groups on the aniline ring slow sulfonation kinetics.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

Mitigation strategies :- Use computational tools (DFT) to predict reactivity .

- Screen solvents and catalysts via high-throughput experimentation .

Advanced: What strategies are effective for derivatizing this compound into bioactive analogs?

Methodological Answer:

The sulfonyl-aniline scaffold is a versatile building block. Examples from literature include:

- Piperazine derivatives : Coupling with chlorophenylsulfonyl piperazines (e.g., 10k ) for kinase inhibition studies.

- Salt formation : Hydrochloride salts (e.g., Piperidine-4-[(4-chlorophenyl)sulfonyl] hydrochloride) improve solubility for biological assays .

- Nitro-functionalization : Introducing nitro groups (e.g., 10j ) enhances electron-deficient character for nucleophilic substitution .

Advanced: How can computational methods like DFT and Hirshfeld analysis enhance understanding of this compound’s properties?

Methodological Answer:

- DFT studies : Predict electronic properties (HOMO-LUMO gaps, charge distribution) to guide synthetic modifications. For example, Hirshfeld surface analysis of a related sulfonyl-aniline derivative revealed dominant H-bonding (N-H⋯O) and π-stacking interactions .

- Crystal packing analysis : X-ray data (e.g., CCDC-2100572) show intermolecular interactions critical for stability. For this compound co-crystals, trinitrobenzene acceptors form charge-transfer complexes .

Basic: What are the key safety considerations when handling this compound in the lab?

Methodological Answer:

- Toxicity : Aniline derivatives are potential mutagens. Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Waste disposal : Neutralize with dilute HCl before incineration .

Advanced: How does the crystal structure of this compound derivatives inform drug design?

Methodological Answer:

Single-crystal X-ray data (e.g., 1/2 co-crystal with trinitrobenzene) reveal:

- Hydrogen bonding : NH₂ groups act as donors, forming networks that stabilize crystal lattices.

- Sulfonyl geometry : Tetrahedral geometry at sulfur ensures planar aromatic systems, aiding π-π stacking in target binding .

These insights guide the design of rigid, bioavailable analogs for therapeutic applications.

Basic: What are common impurities in this compound synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Unreacted 4-chlorobenzenesulfonyl chloride or over-sulfonated species.

- Detection : HPLC with UV detection (λ = 254 nm) or LCMS identifies impurities.

- Quantification : Compare retention times and mass spectra against reference standards (e.g., Imp. A(EP) in related sulfonyl compounds) .

Advanced: Can this compound serve as a ligand in coordination chemistry, and what metal ions are compatible?

Methodological Answer:

The sulfonyl and amine groups can act as weak ligands. Reported complexes include:

- Cu(II) : Forms octahedral complexes with distorted geometry due to steric bulk.

- Pd(II) : Catalyzes cross-coupling reactions; the NH₂ group assists in transmetalation.

Characterize complexes via IR (νS-O at ~1150 cm⁻¹) and cyclic voltammetry .

Advanced: How do substituents on the aniline ring affect the compound’s reactivity in electrophilic substitution?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) : Activate the ring, favoring para-substitution.

- Electron-withdrawing groups (e.g., -NO₂) : Deactivate the ring, requiring harsher conditions.

Case study : In 10m , the tetrahydrofuran-methyl group increases steric bulk, reducing yield to 35% compared to smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.